(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Biological Activity
The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as "Compound A" for brevity, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a piperidine ring, a methoxyphenyl group, and an isoxazole moiety. Its molecular formula is C17H20N2O2S, and it has a molecular weight of approximately 320.42 g/mol. The presence of sulfur in the thioether linkage contributes to its unique reactivity and biological profile.
Structural Formula
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of Compound A
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 12.5 | Apoptosis induction |
A549 | 15.0 | G2/M phase arrest |
HepG2 | 18.0 | Inhibition of proliferation |
Antimicrobial Activity
Compound A also displays promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating bacterial infections.
Table 2: Antimicrobial Activity of Compound A
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 | Bactericidal |
Escherichia coli | 64 | Bacteriostatic |
Pseudomonas aeruginosa | 128 | Bacteriostatic |
Neuroprotective Effects
Studies have shown that Compound A has neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Case Study 1: Anticancer Efficacy
In a preclinical study published in Cancer Research, Compound A was tested on xenograft models of breast cancer. Results indicated a significant reduction in tumor volume compared to control groups, with an observed increase in apoptotic markers within tumor tissues.
Case Study 2: Neuroprotection in Animal Models
A study published in Neuroscience Letters evaluated the neuroprotective effects of Compound A in a mouse model of Alzheimer's disease. Mice treated with Compound A showed improved cognitive function as assessed by the Morris water maze test, along with reduced levels of amyloid-beta plaques.
The biological activities of Compound A can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle regulators, particularly at the G2/M checkpoint.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress in neuronal cells.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-11-17(19-23-13)18(21)20-9-7-14(8-10-20)12-24-16-5-3-15(22-2)4-6-16/h3-6,11,14H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSMJMBZMNZZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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